4-[3-(2-Pyridin-3-yl-thiazol-4-yl)-benzenesulfonyl]-morpholine

PI3K inhibition thiazole sulfonamide kinase selectivity

This thiazole-based sulfonamide with a 3-pyridyl-thiazole and meta-benzenesulfonyl-morpholine topology is a chemical probe for PI3Kα active-site mapping. Peer-reviewed pharmacological data is sparse, requiring independent verification. - Enables direct SAR comparison with para-linked analogs from patent WO2008/047109. - Morpholine sulfonamide tail engages PI3K affinity pocket via conserved H-bond network. - Best suited for labs with KINOMEscan or similar broad kinase profiling capability. Supplied as a research-grade building block. Confirm regioisomeric identity upon receipt-substitution by truncated analogs invalidates experimental equivalence.

Molecular Formula C18H17N3O3S2
Molecular Weight 387.5 g/mol
Cat. No. B12208031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(2-Pyridin-3-yl-thiazol-4-yl)-benzenesulfonyl]-morpholine
Molecular FormulaC18H17N3O3S2
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CN=CC=C4
InChIInChI=1S/C18H17N3O3S2/c22-26(23,21-7-9-24-10-8-21)16-5-1-3-14(11-16)17-13-25-18(20-17)15-4-2-6-19-12-15/h1-6,11-13H,7-10H2
InChIKeyVAHRBQQAKZMNNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(2-Pyridin-3-yl-thiazol-4-yl)-benzenesulfonyl]-morpholine: Chemical Profile & Procurement


4-[3-(2-Pyridin-3-yl-thiazol-4-yl)-benzenesulfonyl]-morpholine (C₁₈H₁₇N₃O₃S₂, MW 387.5 g/mol) is a thiazole-based sulfonamide derivative incorporating a morpholine ring as the terminal sulfonamide substituent and a 3-pyridyl group at the thiazole 2-position [1]. Structurally, it belongs to the class of 2-pyridinyl-thiazol-4-yl benzenesulfonamides, a scaffold exploited in kinase inhibitor design [2]. The compound is commercially available as a research-grade small molecule, though peer-reviewed pharmacological profiling remains sparse, making independent verification of its specific performance essential before committing to procurement.

4-[3-(2-Pyridin-3-yl-thiazol-4-yl)-benzenesulfonyl]-morpholine: Generic Substitution Risk


The thiazole-morpholine sulfonamide space contains numerous analogs with subtle positional variations (para vs. meta benzenesulfonyl attachment, 2-pyridyl vs. 3-pyridyl regioisomers). Even within a single PI3K-focused patent family, compounds differing only in the nitrogen substitution pattern on the thiazole or the benzenesulfonyl linkage topology can exhibit >100-fold differences in kinase isoform selectivity [1]. The target compound's 3-pyridyl substituent on the thiazole and meta-connected benzenesulfonyl-morpholine tail constitute a specific pharmacophore topology for which direct comparator data is absent from the open literature, meaning substitution by a regioisomer or a truncated analog without explicit experimental equivalence is unvalidated and therefore represents a scientific and procurement risk [2].

4-[3-(2-Pyridin-3-yl-thiazol-4-yl)-benzenesulfonyl]-morpholine: Differentiation Evidence


PI3Kα Potency: Linear vs. Branched Sulfonamides

A structurally related thiazolo[5,4-b]pyridine sulfonamide series demonstrates that linear, non-bulky sulfonamide substituents (analogous to the morpholine sulfonamide in the target compound) achieve PI3Kα IC₅₀ values as low as 3.6 nM, whereas branched or aryl-substituted sulfonamides (e.g., 2-chloro-4-fluorophenyl or 5-chlorothiophene-2-sulfonamide) can shift the IC₅₀ to approximately 15–30 nM [1]. The target compound's linear morpholine sulfonamide motif is predicted, by extension, to preserve this favorable potency window, though no direct head-to-head comparison with the exact branched comparator has been reported for this molecule.

PI3K inhibition thiazole sulfonamide kinase selectivity

PI3Kα vs. PI3Kβ Isoform Selectivity

In the thiazolo[5,4-b]pyridine sulfonamide series, the representative linear-sulfonamide compound 19a inhibited PI3Kα with an IC₅₀ of 3.6 nM but exhibited an approximately 10-fold reduction in activity against PI3Kβ (IC₅₀ estimated ~36 nM) [1]. While the target compound has not been tested in the same panel, the consistent α>β selectivity pattern observed across the scaffold suggests that 4-[3-(2-pyridin-3-yl-thiazol-4-yl)-benzenesulfonyl]-morpholine is likely to maintain a similar selectivity vector, which is relevant for applications where PI3Kα isoform discrimination is desired.

PI3K isoform selectivity thiazole sulfonamide therapeutic window

Morpholine vs. Piperidine Sulfonamide Potency

In PI3K inhibitor SAR studies, replacing a morpholine sulfonamide with a piperidine sulfonamide often leads to a 2–5× loss in potency due to altered hydrogen-bonding capacity and conformational preference [1]. The morpholine oxygen provides an additional hydrogen-bond acceptor, which is absent in piperidine. The target compound retains this morpholine sulfonamide feature, which is thermodynamically favored for PI3Kα binding in docking studies [1]. A direct comparative IC₅₀ pair for morpholine vs. piperidine sulfonamide has been documented at the thiazolo[5,4-b]pyridine core, though not for the exact meta-substituted benzenesulfonyl scaffold of the target compound.

sulfonamide SAR morpholine vs piperidine PI3K potency

4-[3-(2-Pyridin-3-yl-thiazol-4-yl)-benzenesulfonyl]-morpholine: Research Applications


PI3Kα Biochemical Profiling & SAR

Because the 3-pyridyl-thiazole-morpholine sulfonamide scaffold is uncharacterized in the peer-reviewed literature, this compound is best positioned as a chemical probe for mapping PI3Kα active-site requirements. It can serve as a starting point for structure-activity relationship (SAR) studies exploring the meta-benzenesulfonyl linker geometry, in comparison to the para-linked analogs more commonly described in patent WO2008/047109 [1].

PI3K Isoform Selectivity Fingerprinting

Procurement is appropriate for laboratories that have established broad kinase profiling capabilities (e.g., KINOMEscan or similar) and wish to benchmark the compound against the 10-fold PI3Kα/β selectivity observed for the thiazolo[5,4-b]pyridine series [2]. The unique 3-pyridyl-thiazole regiochemistry may yield a distinct selectivity signature that cannot be inferred from existing data.

Crystallography & Molecular Modeling

The compound's morpholine sulfonamide tail is predicted to engage the PI3K affinity pocket via a conserved hydrogen-bond network, analogous to that observed for compound 19a in docking simulations [2]. Co-crystallization trials with PI3Kα are warranted to determine whether the meta-benzenesulfonyl connectivity imposes a novel binding mode compared to para-substituted congeners.

Quote Request

Request a Quote for 4-[3-(2-Pyridin-3-yl-thiazol-4-yl)-benzenesulfonyl]-morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.